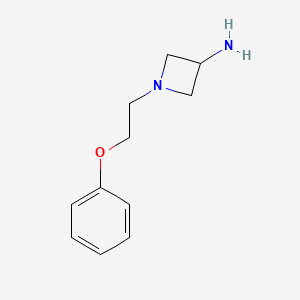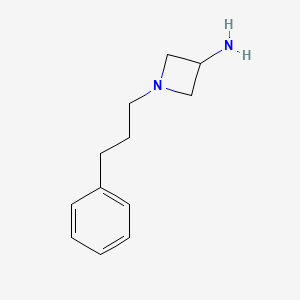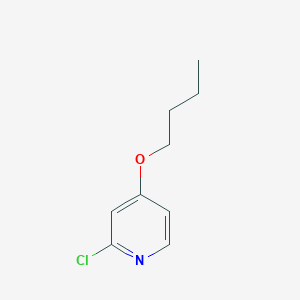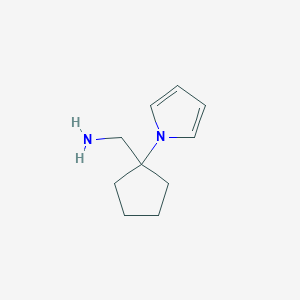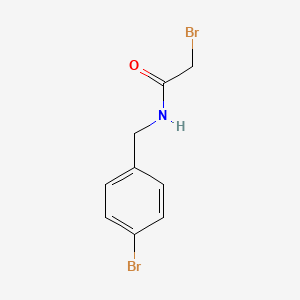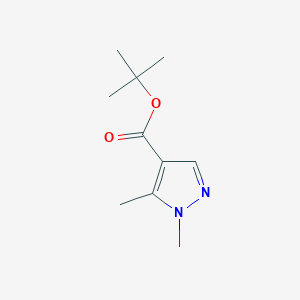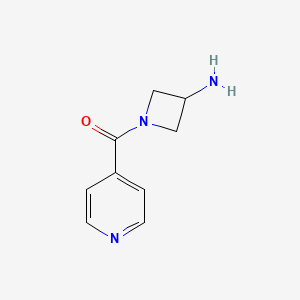![molecular formula C11H16N2O B1469139 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine CAS No. 1340272-26-5](/img/structure/B1469139.png)
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine is a chemical compound with the molecular formula C11H16N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine typically involves the reaction of 4-methoxybenzylamine with an appropriate azetidinone precursor. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the azetidinone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the azetidine ring can produce a primary amine .
科学研究应用
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain can facilitate binding to specific sites, while the methoxybenzyl group can enhance lipophilicity and membrane permeability. These properties make it a valuable compound for drug development and biochemical research .
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenyl)azetidin-3-amine
- 1-(4-Methoxybenzyl)azetidin-2-one
- 1-(4-Methoxybenzyl)pyrrolidin-3-amine
Uniqueness
1-[(4-Methoxyphenyl)methyl]azetidin-3-amine is unique due to its specific combination of a methoxybenzyl group and an azetidine ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. Its unique reactivity profile makes it particularly useful in synthetic organic chemistry and medicinal research .
属性
CAS 编号 |
1340272-26-5 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-9(3-5-11)6-13-7-10(12)8-13/h2-5,10H,6-8,12H2,1H3 |
InChI 键 |
WYFPLKXDIHFKCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CC(C2)N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)

![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)
![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)
